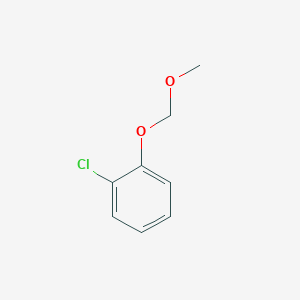

1-Chloro-2-(methoxymethoxy)benzene

Description

Overview of 1-Chloro-2-(methoxymethoxy)benzene in Contemporary Organic Synthesis

This compound, identified by its CAS number 27701-22-0, is a substituted aromatic compound that serves as a versatile precursor in organic synthesis. sigmaaldrich.comfluorochem.co.uk Structurally, it features a benzene (B151609) ring substituted with a chlorine atom and a methoxymethoxy group at adjacent positions. This arrangement of a reactive halogen and a protected hydroxyl group makes it a strategic starting material for the synthesis of more complex, polysubstituted aromatic compounds.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its utility is demonstrated through its role as a key intermediate. For instance, it is a known precursor in the synthesis of 3-Chloro-2-hydroxybenzoic acid, a molecule of interest in various chemical studies. nih.gov The commercial availability of this compound, typically as a liquid with a purity of around 95%, underscores its accessibility to the research community for use in developing synthetic methodologies. sigmaaldrich.com

Below are the key identification and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 27701-22-0 |

| Molecular Formula | C₈H₉ClO₂ |

| InChI Key | SMJFIELODILNDM-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity | ~95% |

Data sourced from commercial suppliers. sigmaaldrich.com

Importance of Aryl Chlorides in Synthetic Strategies

Aryl chlorides, such as the chloro-substituent in this compound, are fundamental components in the toolkit of a synthetic chemist. Historically considered less reactive than their bromide and iodide counterparts, recent advancements in catalysis have significantly broadened their utility. The relatively low cost and wide commercial availability of aryl chlorides make them economically attractive starting materials for large-scale synthesis.

The chlorine atom on the aromatic ring serves as a "synthetic handle," providing a site for a variety of chemical transformations. It is particularly amenable to a range of cross-coupling reactions, including Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. These reactions are instrumental in the construction of complex molecular frameworks from simpler precursors. The reactivity of aryl chlorides can be selectively tuned, allowing for sequential reactions on a molecule with multiple different halogen substituents.

Furthermore, the presence of a chlorine atom can influence the electronic properties and biological activity of a molecule. In medicinal chemistry, the introduction of a chloro group can enhance the binding affinity of a drug candidate to its target protein.

Role of the Methoxymethyl (MOM) Protecting Group in Aromatic Chemistry

The methoxymethyl (MOM) ether group is a widely employed protecting group for hydroxyl functionalities in organic synthesis. In the context of this compound, the MOM group masks the reactivity of the phenolic hydroxyl group, allowing for selective reactions to occur at other positions on the aromatic ring, such as the chlorine atom.

The MOM group is typically introduced by reacting the parent phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. Its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents, makes it a robust choice for multi-step syntheses.

A key advantage of the MOM group is that it can be readily cleaved under acidic conditions to regenerate the free hydroxyl group. This deprotection step is often high-yielding and can be achieved with a range of Brønsted or Lewis acids. This controlled removal is a critical step in the synthetic sequence, revealing the hydroxyl group at a desired stage for further functionalization or as part of the final target molecule. The strategic use of the MOM protecting group is therefore integral to the synthetic utility of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJFIELODILNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337421 | |

| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27701-22-0 | |

| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Methoxymethoxy Benzene

Strategies for Aromatic Chlorination and Subsequent Functionalization

A key precursor in many synthetic routes to the target molecule is 2-chlorophenol (B165306). nih.govdrugbank.comsigmaaldrich.com This intermediate can be synthesized through the chlorination of phenol (B47542).

Direct electrophilic chlorination of phenol with elemental chlorine is a common method for producing chlorophenols. wikipedia.org This reaction typically yields a mixture of ortho- and para-chlorophenol, with the ortho-isomer, 2-chlorophenol, being a primary product. The reaction conditions can be optimized to favor the formation of the desired 2-chlorophenol. For instance, carrying out the chlorination of phenol with chlorine gas in a non-polar, perchlorinated hydrocarbon solvent in the presence of a branched-chain amine catalyst can achieve high yields of 2-chlorophenol. google.com This method demonstrates high selectivity, minimizing the formation of byproducts like 4-chlorophenol (B41353) and dichlorophenols. google.com

Another direct approach involves the use of tert-butyl hypochlorite (B82951) as the chlorinating agent. chemicalbook.comprepchem.com Reacting phenol with tert-butyl hypochlorite in carbon tetrachloride allows for the synthesis of 2-chlorophenol. chemicalbook.comprepchem.com

While direct chlorination of phenol is common, other strategies involving the chlorination of derivatized phenol can also be employed. These methods can offer advantages in terms of regioselectivity and milder reaction conditions. For example, palladium-catalyzed meta-C–H chlorination of anilines and phenols has been developed, utilizing a norbornene mediator and a pyridone-based ligand. nih.gov Although this specific methodology focuses on meta-chlorination, it highlights the potential of catalytic C-H activation/chlorination strategies that could be adapted for the synthesis of specific chlorophenol isomers.

Introduction of the Methoxymethoxy (MOM) Group

The methoxymethoxy (MOM) group is a common protecting group for alcohols and phenols due to its stability under a variety of conditions and its relatively straightforward introduction and removal.

The formation of the methoxymethyl ether can be achieved via a nucleophilic substitution reaction, a classic example being the Williamson ether synthesis. masterorganicchemistry.comgold-chemistry.orgwikipedia.orgbyjus.comlibretexts.org This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing 1-Chloro-2-(methoxymethoxy)benzene, 2-chlorophenol would first be deprotonated by a suitable base to form the 2-chlorophenoxide anion. This anion would then react with a methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl), in an SN2 reaction to form the desired product. wikipedia.org

The Williamson ether synthesis is versatile and widely used for preparing both symmetrical and asymmetrical ethers. gold-chemistry.orgwikipedia.org The reaction is typically most successful with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comwikipedia.org

The direct alkoxymethylation of a hydroxyl-aryl precursor, such as 2-chlorophenol, is a primary method for introducing the MOM group.

Chloromethyl methyl ether (MOM-Cl) is a frequently used reagent for the methoxymethylation of alcohols and phenols. tcichemicals.com The reaction involves the treatment of the hydroxyl compound, in this case, 2-chlorophenol, with MOM-Cl in the presence of a non-nucleophilic base. The base, such as diisopropylethylamine (Hünig's base), deprotonates the phenol, and the resulting phenoxide attacks the electrophilic carbon of MOM-Cl, displacing the chloride and forming the MOM ether.

Chloromethyl methyl ether is known to undergo SN1 type reactions due to the formation of a resonance-stabilized carbocation, which can facilitate its reaction with nucleophiles like phenoxides. youtube.com

Table 1: Reactants and Reagents in the Synthesis of this compound and its Precursors

| Compound Name | Role in Synthesis |

|---|---|

| Phenol | Starting material for 2-chlorophenol synthesis |

| Chlorine | Reagent for direct chlorination of phenol |

| tert-Butyl hypochlorite | Reagent for direct chlorination of phenol |

| 2-Chlorophenol | Key intermediate |

| Chloromethyl methyl ether (MOM-Cl) | Reagent for introducing the methoxymethoxy group |

| Sodium Hydride | Base for deprotonating 2-chlorophenol |

| Diisopropylethylamine | Base for the methoxymethylation reaction |

| Carbon Tetrachloride | Solvent for chlorination reactions |

| Acetonitrile | Solvent for Williamson ether synthesis |

Table 2: Key Synthetic Intermediates and Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 95-57-8 |

| 1-Chloro-2-methoxybenzene | C₇H₇ClO | 142.58 | 766-51-8 |

| This compound | C₈H₉ClO₂ | 172.61 | 63230-68-2 |

Alkoxymethylation of Precursor Hydroxyl-Aryl Species

Multi-Step Synthetic Sequences Incorporating this compound

The synthesis of specifically substituted aromatic compounds like this compound requires careful strategic planning. The order of reactions is critical to ensure the correct regiochemistry of the final product, dictated by the directing effects of the substituents present on the benzene (B151609) ring at each stage.

Synthesis from Nitro-Substituted Benzenes

A synthetic route to this compound can be devised starting from nitrobenzene. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comlumenlearning.com This directing effect must be managed to achieve the desired 1,2-substitution pattern.

A plausible synthetic pathway is outlined below. The strategy involves introducing the chlorine atom meta to the nitro group, followed by chemical transformations to change the directing properties of the functional groups, ultimately leading to the target ortho-substituted product.

Chlorination of Nitrobenzene: Nitrobenzene is treated with chlorine (Cl₂) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The nitro group directs the incoming chloro substituent to the meta position, yielding 1-chloro-3-nitrobenzene (B92001). youtube.com

Reduction of the Nitro Group: The nitro group of 1-chloro-3-nitrobenzene is reduced to an amino group (NH₂). This is a crucial step as the amino group is a strong activating group and an ortho-, para-director. Common reducing agents for this transformation include tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). youtube.comyoutube.com This step produces 3-chloroaniline (B41212).

Diazotization and Hydrolysis: The amino group of 3-chloroaniline is converted into a hydroxyl group (OH). This is achieved by first forming a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C), followed by heating the diazonium salt solution in water to replace the diazonium group with a hydroxyl group, yielding 2-chlorophenol. youtube.comyoutube.com

Methoxymethylation: The final step is the protection of the hydroxyl group of 2-chlorophenol as a MOM ether. This is accomplished by reacting 2-chlorophenol with an in situ-generated source of MOMCl (from dimethoxymethane (B151124) and acetyl chloride with a zinc catalyst) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield this compound. orgsyn.orgorgsyn.org

Table 2: Synthetic Sequence from Nitrobenzene

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nitrobenzene | Cl₂, AlCl₃ | 1-Chloro-3-nitrobenzene | Meta-directed chlorination |

| 2 | 1-Chloro-3-nitrobenzene | Sn, HCl | 3-Chloroaniline | Functional group interconversion to ortho, para-director |

| 3 | 3-Chloroaniline | 1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Heat | 2-Chlorophenol | Introduction of hydroxyl group |

Sequential Functionalization of Halogenated Benzenes

An alternative approach begins with a halogenated benzene and introduces the other functional groups in a sequence that leverages their directing effects. Starting with chlorobenzene (B131634) is a common strategy. The chlorine atom is a deactivating but ortho-, para-directing substituent. youtube.com

This synthetic route aims to introduce a functional group at the ortho position relative to the chlorine atom, which is then converted to the methoxymethoxy group.

Nitration of Chlorobenzene: Chlorobenzene undergoes electrophilic aromatic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). As chlorine is an ortho-, para-director, a mixture of 2-chloronitrobenzene and 4-chloronitrobenzene is formed. youtube.com The ortho-isomer, 2-chloronitrobenzene, is the desired intermediate and can be separated from the para-isomer.

Reduction of the Nitro Group: The nitro group of 2-chloronitrobenzene is reduced to an amino group using standard reduction methods, such as tin and hydrochloric acid (Sn/HCl), to produce 2-chloroaniline (B154045). youtube.com

Conversion to Phenol: The amino group of 2-chloroaniline is converted to a hydroxyl group. This involves diazotization with sodium nitrite (NaNO₂) and an acid, followed by hydrolysis of the resulting diazonium salt by heating in water, which yields 2-chlorophenol. youtube.comyoutube.com

MOM Ether Formation: Finally, the hydroxyl group of 2-chlorophenol is protected by reacting it with a source of MOMCl, generated using safer alternative methods, in the presence of a base to afford the target molecule, this compound. orgsyn.orgorgsyn.org

Table 3: Synthetic Sequence from Chlorobenzene

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Chlorobenzene | HNO₃, H₂SO₄ | 2-Chloronitrobenzene (and 4-isomer) | Ortho-directed nitration |

| 2 | 2-Chloronitrobenzene | Sn, HCl | 2-Chloroaniline | Conversion to an amino group |

| 3 | 2-Chloroaniline | 1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Heat | 2-Chlorophenol | Formation of the phenol |

Reactivity and Transformational Pathways of 1 Chloro 2 Methoxymethoxy Benzene

Reactions Involving the Aromatic Halide Moiety

The chlorine atom attached to the benzene (B151609) ring is the focal point for several important classes of reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. libretexts.org This reaction class involves the replacement of the halide by a nucleophile. libretexts.org The process typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity of the ring is temporarily disrupted and then restored upon elimination of the halide ion. libretexts.org The presence of electron-withdrawing groups positioned ortho or para to the halogen can significantly accelerate the reaction by stabilizing the anionic intermediate. lumenlearning.commasterorganicchemistry.comlibretexts.org

The chlorine atom of 1-chloro-2-(methoxymethoxy)benzene can be displaced by various nitrogen-containing nucleophiles. This reaction is a valuable method for the formation of carbon-nitrogen bonds, leading to the synthesis of substituted anilines and other nitrogen-containing aromatic compounds. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines like n-butylamine and piperidine (B6355638) serves as a classic example of this transformation, demonstrating the increased reactivity in activated systems. researchgate.net While the methoxymethoxy group is not a strong activating group in the same vein as a nitro group, these reactions can often be facilitated under appropriate conditions, such as the use of a strong base or elevated temperatures.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| This compound | Amine (R-NH₂) | N-Aryl Amine | Requires activation or specific catalysis |

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | N-(2,4-Dinitrophenyl)butan-1-amine | Faster reaction due to activating nitro groups |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | 1-(2,4-Dinitrophenyl)piperidine | Faster reaction due to activating nitro groups |

Similarly, oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the chloride in SNAr reactions. This provides a direct route to the synthesis of aryl ethers. For instance, the reaction of an activated aryl halide with sodium methoxide (B1231860) results in the formation of an anisole (B1667542) derivative. youtube.com The reactivity of this compound in these reactions would be influenced by the reaction conditions and the nucleophilicity of the oxygen species. The methoxymethoxy group itself is generally stable to the basic conditions often employed in these reactions, although harsh conditions could potentially lead to its cleavage. nih.gov

| Reactant | Nucleophile | Product Class | Significance |

|---|---|---|---|

| This compound | Alkoxide (RO⁻) | Aryl Ether | Forms a C-O bond, replacing the chlorine. |

| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | 2,4-Dinitroanisole | Demonstrates displacement with an oxygen nucleophile. youtube.com |

Reduction of the Aryl Chloride

The reduction of the aryl chloride in this compound to yield 2-(methoxymethoxy)benzene represents a key transformation. This hydrodehalogenation can be achieved under specific catalytic conditions that aim for selectivity, leaving the MOM ether group intact.

Palladium-catalyzed hydrodehalogenation is a prominent method for the reduction of aryl chlorides. rsc.org These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a hydride source. For instance, mild reaction conditions using palladium complexes with ylide-substituted phosphines (YPhos) as ligands have been shown to be effective for the hydrodehalogenation of a range of chloro- and polyhalogenated compounds. rsc.org Ethanol can serve as a benign hydride source in a solvent like 2-methyltetrahydrofuran (B130290) (MeTHF). rsc.org This method is notable for its potential for site-selective deuteration by simply using a deuterated hydride source, such as deuteroethanol. rsc.org

Another modern approach involves organophotocatalysis. Visible light-induced electron transfer processes can be harnessed to reduce aryl halides. nih.govnih.gov These methods often utilize an organic photosensitizer and a hydrogen atom donor. For example, a photocatalytic system comprising an aryl-amine photocatalyst and a disulfide co-catalyst in the presence of sodium formate (B1220265) as an electron and hydrogen donor can convert aryl chlorides to their corresponding reduced products under very mild conditions, such as room temperature and in air. nih.govnih.gov A key advantage of this technique is the potential for high site-selectivity for C-Cl bonds, even in polychlorinated compounds. nih.gov

The choice of reduction method depends on the desired outcome and the presence of other functional groups in the molecule. The mild conditions offered by modern catalytic and photocatalytic systems are particularly advantageous for a substrate like this compound, as they minimize the risk of cleaving the acid-sensitive MOM ether.

Table 1: Methods for the Reduction of Aryl Chlorides

| Method | Catalyst/Reagents | Conditions | Key Features |

|---|---|---|---|

| Palladium-catalyzed Hydrodehalogenation | Pd complex with YPhos ligand, ethanol | Mild, in MeTHF | Can be used for deuteration. rsc.org |

| Organophotocatalysis | Aryl-amine photocatalyst, disulfide co-catalyst, sodium formate, D₂O/DMSO | Visible light, room temperature, in air | High site-selectivity, environmentally friendly. nih.govnih.gov |

Reactions of the Methoxymethoxy (MOM) Group

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols due to its stability under a range of conditions. However, its removal, or deprotection, is a critical step in many synthetic sequences.

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.comtandfonline.com This deprotection can be catalyzed by both Brønsted and Lewis acids.

The general mechanism for acid-catalyzed cleavage involves the initial protonation of one of the ether oxygens by an acid. This protonation converts the ether into a better leaving group. Following protonation, the cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the substrate and the reaction conditions.

In the context of this compound, an aryl ether, the cleavage typically occurs to produce 2-chlorophenol (B165306) and byproducts. The reaction with strong acids like hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) is a common method for MOM group removal. adichemistry.com A variety of other acidic reagents can also be employed, including catechol boron bromide and pyridinium (B92312) p-toluenesulfonate. tandfonline.com

Lewis acids such as lithium tetrafluoroborate (B81430) (LiBF₄), dimethylboron bromide (Me₂BBr), and titanium tetrachloride (TiCl₄) are also effective for the cleavage of MOM ethers. tandfonline.com The mechanism with Lewis acids involves coordination of the Lewis acid to one of the ether oxygens, which facilitates the cleavage of the carbon-oxygen bond.

In complex syntheses, it is often necessary to deprotect a MOM ether selectively in the presence of other sensitive functional groups. Several mild methods have been developed for this purpose.

One such method employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent like 1,2-dichloroethane (B1671644) at a slightly elevated temperature (e.g., 40°C). tandfonline.com This system has been shown to selectively deprotect phenolic MOM ethers in high yields, leaving other functional groups like esters and benzyl (B1604629) ethers intact. tandfonline.com

Another highly effective and mild method involves the use of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), in combination with 2,2′-bipyridyl. acs.org This reagent system can deprotect MOM ethers under non-acidic conditions. Interestingly, the reaction of aromatic MOM ethers with this reagent proceeds differently from that of aliphatic MOM ethers. Aromatic MOM ethers are first converted to silyl (B83357) ethers, which are then hydrolyzed to the corresponding phenols upon the addition of water. acs.org

For the selective deprotection of phenolic MOM ethers, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used as a heterogeneous catalyst at room temperature. organic-chemistry.org This method is advantageous due to its operational simplicity and the use of a non-toxic and inexpensive catalyst. organic-chemistry.org

Table 2: Selective Deprotection Methods for MOM Ethers

| Reagent System | Solvent | Temperature | Substrate Scope |

|---|---|---|---|

| CBr₄ / PPh₃ | 1,2-Dichloroethane | 40°C | Selective for phenolic MOM ethers. tandfonline.com |

| TMSOTf / 2,2'-Bipyridyl | Acetonitrile | Room Temperature | Mild deprotection of aromatic MOM ethers via a silyl ether intermediate. acs.org |

| NaHSO₄·SiO₂ | Dichloromethane | Room Temperature | Selective for phenolic MOM ethers using a heterogeneous catalyst. organic-chemistry.org |

Stability under Various Reaction Conditions

The utility of this compound in multi-step syntheses is also defined by its stability under a range of reaction conditions.

The MOM ether is known to be stable across a pH range of 4 to 12. adichemistry.com It is generally inert to a variety of oxidizing and reducing agents, as well as bases and nucleophiles. adichemistry.com This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protecting group.

However, the MOM group is sensitive to acidic conditions, as detailed in the deprotection section. It is also reported to be sensitive to halogens. adichemistry.com

The aryl chloride portion of the molecule is relatively unreactive towards nucleophilic substitution. However, it can participate in reactions typical of aryl halides. For instance, it is possible to form a Grignard reagent from chlorobenzene (B131634) derivatives. The preparation of 2-methoxyphenylmagnesium chloride from 2-chloroanisole (B146271) in tetrahydropyran (B127337) as a solvent has been reported, suggesting that this compound could potentially undergo similar reactions to form an organometallic species. google.com Grignard reagents are strong bases and nucleophiles that react with a variety of electrophiles, but they are generally not compatible with acidic protons, such as those found in alcohols or carboxylic acids. masterorganicchemistry.comquora.com

Applications in Advanced Organic Synthesis

1-Chloro-2-(methoxymethoxy)benzene as a Synthetic Intermediate

This compound serves as a valuable precursor in the construction of more complex molecules, leveraging the reactivity of its substituted benzene (B151609) ring.

The structure of this compound, featuring a chlorinated and MOM-protected hydroxyl group on a benzene ring, makes it an important starting material for synthesizing intricate aromatic compounds. primescholars.com The benzene ring itself is a fundamental component in the production of a wide array of chemicals, including plastics and synthetic rubbers. primescholars.com The presence of the chloro and MOM-oxy substituents allows for a variety of chemical modifications. For instance, derivatives of this compound, such as 1-chloro-2-methoxy-4-methylbenzene, are used in further synthetic applications. chemspider.com The strategic placement of these groups can direct subsequent reactions to specific positions on the aromatic ring, enabling the construction of highly substituted and complex aromatic architectures.

Benzene and its derivatives are fundamental in the pharmaceutical industry, often serving as solvents or foundational materials for the synthesis of active pharmaceutical ingredients. primescholars.com While direct applications of this compound as a precursor to specific, named pharmaceutical compounds are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules used in drug discovery and development. For example, related structures like 1-chloro-2-methoxy-4-(4-phenyl-but-1-enyl)-benzene are synthesized as fine research chemicals, indicating their potential role in the development of new chemical entities. acanthusresearch.com The ability to selectively deprotect the MOM group or perform cross-coupling reactions at the chlorinated position provides a pathway to introduce new functional groups, a common strategy in medicinal chemistry for modifying the biological activity of a lead compound.

In the realm of material science, benzene-based compounds are crucial for the creation of polymers. primescholars.com The reactivity of this compound can be harnessed in polymerization reactions. The chloro group can participate in various coupling reactions, which are fundamental to the formation of polymer chains. Furthermore, the MOM-protected phenol (B47542) can be deprotected to yield a hydroxyl group, which can then be used to form polyesters or polyethers. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the potential for its use in creating novel materials with tailored properties exists. For instance, halogenated polyaromatics, a class to which derivatives of this compound belong, are recognized for their distinct chemical properties. nih.gov

Strategic Employment of the MOM Protecting Group in Multi-Step Syntheses

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols and phenols due to its stability under a range of conditions and its reliable methods for introduction and removal. nih.govwikipedia.orgadichemistry.com

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. The MOM group is particularly effective for protecting phenolic hydroxyls. adichemistry.comyoutube.com This protection is typically achieved by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgtotal-synthesis.com An alternative method involves the use of dimethoxymethane (B151124) and an acid catalyst. total-synthesis.com

The MOM ether is stable to a variety of reagents, including many oxidizing and reducing agents, as well as basic and nucleophilic conditions. adichemistry.comtotal-synthesis.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected hydroxyl group. Deprotection, or the removal of the MOM group, is typically accomplished under acidic conditions, such as with hydrochloric acid in an aqueous alcohol solution or with Lewis acids. adichemistry.comtotal-synthesis.com

A study on the chemoselective deprotection of phenolic MOM ethers highlighted the use of silica-supported sodium hydrogen sulfate (B86663) as an efficient and mild catalyst. organic-chemistry.org This method allows for the selective removal of the MOM group from a phenolic hydroxyl in the presence of other acid-sensitive groups.

The presence of a MOM protecting group on an aromatic ring can influence the outcome of subsequent reactions, affecting both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products). For instance, in the synthesis of complex natural products, the steric bulk of the MOM group can direct incoming reagents to a less hindered position on the aromatic ring, thereby controlling the regioselectivity of the reaction.

While specific studies detailing the influence of the MOM group in this compound on regioselectivity and stereoselectivity are not abundant, the general principles of protecting groups in organic synthesis apply. The electronic nature of the MOM ether, being an electron-donating group, can also influence the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the MOM-oxy group.

In the context of multi-step syntheses, the strategic placement and subsequent removal of the MOM group are crucial for achieving the desired final product with the correct arrangement of atoms. For example, in the total synthesis of (+)-α-tocopherol, a MOM group was used to protect a phenolic hydroxyl group, enabling other transformations to be carried out on the molecule before its final removal. acs.org

Contribution to Total Synthesis of Natural Products and Analogues

The intricate and often chiral structures of natural products present formidable challenges to synthetic chemists. The development of synthetic routes that are not only efficient but also flexible enough to allow for the creation of analogues for structure-activity relationship studies is a key objective. In this context, this compound serves as a key starting material or intermediate, providing a strategically functionalized aromatic ring that can be elaborated into more complex polycyclic systems.

Enabling Access to Structurally Diverse Scaffolds

The true value of this compound in synthetic chemistry is demonstrated by its role in the generation of diverse molecular scaffolds. The methoxymethoxy (MOM) group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the benzene ring. The chloro substituent, in turn, provides a handle for a variety of coupling reactions and other transformations, paving the way for the construction of fused ring systems and other complex architectures.

While specific, publicly documented examples of the direct use of this compound in the total synthesis of a broad range of structurally diverse natural product scaffolds are not extensively available in readily accessible literature, the fundamental reactivity of this compound and its congeners points to its significant potential. The principles of scaffold diversity synthesis often rely on the strategic use of building blocks that can undergo a variety of cyclization and functionalization reactions.

For instance, the core structure of this compound is amenable to transformations such as ortho-lithiation followed by reaction with electrophiles, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and nucleophilic aromatic substitution. These reactions, when applied in a combinatorial or divergent synthetic approach, can lead to a multitude of different molecular frameworks from a single, readily available precursor.

The generation of diverse scaffolds is a cornerstone of modern drug discovery and chemical biology. The ability to create libraries of compounds based on different core structures is essential for exploring new areas of chemical space and identifying novel bioactive molecules. While direct evidence from a wide range of sources is limited, the inherent chemical functionalities of this compound make it a theoretically powerful tool for chemists aiming to achieve scaffold diversity.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The mechanisms by which 1-Chloro-2-(methoxymethoxy)benzene undergoes reactions are primarily centered on the reactivity of the chlorinated aromatic ring and the behavior of the methoxymethyl (MOM) protecting group.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for compounds like this compound, where a nucleophile replaces a leaving group, in this case, a halide, on the aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, it typically proceeds through an addition-elimination mechanism. chadsprep.comyoutube.com

The viability of the SNAr mechanism is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the carbon atom bearing the leaving group. wikipedia.org

In the case of this compound, the methoxymethoxy group (-OCH2OCH3) is located ortho to the chlorine atom. This group is generally considered electron-donating, which would typically deactivate the ring towards nucleophilic substitution. Electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and less susceptible to attack by nucleophiles. masterorganicchemistry.com Therefore, forcing a nucleophilic substitution on the chlorinated aromatic ring of this specific compound would likely require harsh reaction conditions or alternative mechanistic pathways.

Alternative pathways for nucleophilic aromatic substitution include the benzyne (B1209423) mechanism (elimination-addition), which involves the formation of a highly reactive benzyne intermediate. chadsprep.comlibretexts.org This pathway becomes relevant under very strong basic conditions.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Mechanisms

| Factor | Influence on SNAr Reactivity | Rationale |

| Substituent Electronic Effects | Electron-withdrawing groups (e.g., -NO2) at ortho/para positions accelerate the reaction. masterorganicchemistry.comlibretexts.org | Stabilizes the negative charge of the Meisenheimer intermediate through resonance or induction. wikipedia.org |

| Leaving Group | The nature of the halide can influence the reaction rate, though not always as expected in SN2 reactions. In many SNAr reactions, the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. youtube.commasterorganicchemistry.com | Fluorine, being highly electronegative, strongly polarizes the C-F bond, making the carbon more electrophilic and thus accelerating the initial attack. youtube.com |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. | The nucleophile's ability to attack the electron-deficient aromatic ring is central to the reaction. |

| Solvent | Polar aprotic solvents are often used. | These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions in organic synthesis due to its stability across a range of conditions, particularly from pH 4 to 12. wikipedia.orgadichemistry.com

Formation: The formation of a MOM ether, such as in the synthesis of this compound from 2-chlorophenol (B165306), typically involves the reaction of the alcohol with chloromethyl methyl ether (MOMCl). wikipedia.orgadichemistry.com The reaction is generally carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of MOMCl in an SN2 reaction.

Cleavage (Deprotection): As an acetal (B89532), the MOM group is sensitive to acidic conditions and can be cleaved by hydrolysis. adichemistry.com This is often achieved by treatment with dilute acids like hydrochloric acid in an alcohol solvent. adichemistry.com

More sophisticated and milder methods for the cleavage of aromatic MOM ethers have been developed. One such method involves the use of a trialkylsilyl triflate (like TMSOTf or TESOTf) in conjunction with 2,2′-bipyridyl. nih.gov The proposed mechanism suggests that a complex of the silyl (B83357) triflate and bipyridyl coordinates to the more Lewis basic oxygen atom of the MOM ether (the one on the methyl side). This coordination facilitates the formation of a cationic intermediate, which is then susceptible to nucleophilic attack by water, leading to the deprotected phenol (B47542). nih.gov Interestingly, the reaction of aromatic MOM ethers with triethylsilyl triflate (TESOTf) can lead directly to the formation of a triethylsilyl (TES) ether. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools for investigating the properties of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. globalresearchonline.netnih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, can determine various properties. nih.gov

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. globalresearchonline.netnanobioletters.com For instance, calculations on related substituted benzenes have shown that theoretical values for bond lengths are often slightly larger than experimental values from X-ray diffraction, as calculations typically model the molecule in the gaseous phase, whereas experimental data is from the solid state. globalresearchonline.net

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed and compared with experimental data to confirm structural assignments. nih.govnanobioletters.com

Electronic Properties: DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nanobioletters.comresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net For chlorobenzenes, the negative potential is typically localized over the chlorine atom and the aromatic ring's pi-system, while the hydrogen atoms represent regions of positive potential. researchgate.net

Table 2: Typical Outputs from DFT Calculations for an Aromatic Molecule

| Property | Description | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the lowest energy conformation. nanobioletters.com | Provides the fundamental structure of the molecule. |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | The energy gap indicates chemical reactivity, stability, and electronic transition properties. |

| Mulliken/NBO Charges | Calculated atomic charges. globalresearchonline.net | Helps to understand the distribution of electron density within the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential on the van der Waals surface. nanobioletters.com | Identifies sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Calculated IR and Raman active vibrational modes. nih.gov | Aids in the interpretation of experimental spectra and confirms functional groups. |

Computational chemistry also enables the predictive modeling of chemical reactions. By combining DFT-calculated properties with machine learning (ML) algorithms, it is possible to forecast the outcomes of reactions. nih.gov

For this compound, predictive models could be developed to assess its reactivity in various transformations. For example, hybrid DFT/ML models have been successfully used to predict the activation energies for SNAr reactions. nih.gov These models use descriptors derived from DFT calculations (such as atomic charges, bond lengths, and orbital energies) as inputs for a machine learning algorithm trained on a dataset of known reactions.

Such models can predict:

Reactivity: Whether a reaction is likely to occur under specific conditions.

Regioselectivity: In cases where multiple reaction sites exist, models can predict which site is most likely to react. For example, in electrophilic aromatic substitution, models can predict the preferred position of attack on the benzene ring. nih.gov

Stereoselectivity: For reactions that can produce stereoisomers, predictive models can help determine which isomer will be the major product. nih.gov

The development of these predictive models relies on the availability of high-quality data and appropriate molecular descriptors that can capture the subtleties of chemical reactivity. nih.govnih.gov

Analytical Characterization Techniques for 1 Chloro 2 Methoxymethoxy Benzene and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of 1-Chloro-2-(methoxymethoxy)benzene and its derivatives. These techniques rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound and its derivatives, both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the ¹H NMR spectrum of a related compound, 1-chloro-2,3-dimethoxybenzene, the proton signals appear between 3 and 5 ppm and around 7 ppm. chemicalbook.com Similarly, for chlorobenzene (B131634), the proton signals are observed in the range of 7.14 to 7.43 ppm. chemicalbook.com

¹³C NMR offers insights into the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For example, in the ¹³C NMR spectrum of 1-bromo-4-(phenylethynyl)benzene, a derivative with a similar aromatic core, signals for the carbon atoms are observed at specific chemical shifts, including 133.01, 131.60, 131.58, 128.50, 128.39, 122.87, 122.45, and 122.22 ppm. rsc.org

The table below summarizes typical ¹H and ¹³C NMR data for related chloro- and methoxy-substituted benzene (B151609) derivatives.

| Compound | Nucleus | Chemical Shift (ppm) |

| 1-Chloro-2,3-dimethoxybenzene | ¹H | 3-5, ~7 chemicalbook.com |

| Chlorobenzene | ¹H | 7.14 - 7.43 chemicalbook.com |

| 1-Bromo-4-(phenylethynyl)benzene | ¹³C | 133.01, 131.60, 131.58, 128.50, 128.39, 122.87, 122.45, 122.22 rsc.org |

| 1-Chloro-4-(phenylethynyl)benzene | ¹³C | 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75 rsc.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. chemguide.co.uk

In the mass spectrum of a related compound, 1-chloro-2-methoxybenzene, the molecular ion peak is observed at an m/z of 142. chegg.com The presence of chlorine is often indicated by a characteristic isotopic pattern, with peaks at M+ and M+2 in a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info Fragmentation patterns in the mass spectrum provide additional structural information. For instance, the mass spectrum of pentane (B18724) shows characteristic fragments that help in identifying the structure. libretexts.org

The table below shows mass spectrometry data for related compounds.

| Compound | Technique | Key m/z values | Notes |

| 1-Chloro-2-methoxybenzene | MS | 142 (Molecular Ion) chegg.com | --- |

| 1-Chloro-2-methylpropane | MS | 92/94 (Molecular Ions) docbrown.info | Isotopic pattern for Chlorine |

| Benzene | MS | 78 (Molecular Ion) fluorine1.ru | --- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For aromatic compounds like this compound, characteristic C-H stretching vibrations of the benzene ring are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibrations of the ether groups would appear in the region of 1000-1300 cm⁻¹. The C-Cl stretching vibration is generally found in the fingerprint region, below 800 cm⁻¹. For instance, in 1-chloro-2-methylpropane, C-Cl stretching absorptions are seen between 580 and 780 cm⁻¹. docbrown.info The IR spectrum of 1-chloro-4-methoxybenzene shows distinct peaks that can be used for its identification. nist.gov

The table below lists characteristic IR absorption frequencies for relevant functional groups.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | < 800 docbrown.info |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. asianpubs.org For chlorophenols and their derivatives, reversed-phase HPLC is a common approach. researchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The use of a UV detector is common for aromatic compounds due to their strong absorbance in the UV region. scirp.org Methods have been developed for the simultaneous determination of various chlorophenols in water samples, demonstrating the versatility of HPLC for this class of compounds. asianpubs.orgscirp.org

The following table provides an example of HPLC conditions used for the analysis of related compounds.

| Compound Class | Column | Mobile Phase | Detection |

| Phenols and Chlorophenols | ODS (C18) nih.gov | Isocratic elution nih.gov | Fluorescence nih.gov |

| Chlorophenols and Phenylphenols | Cholester | Borate buffer (pH 8.5) scirp.org | UV (280 nm) scirp.org |

| Chlorophenols | C18 researchgate.net | Methanol (B129727)/water researchgate.net | UV-visible researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. jmchemsci.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase).

GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components. jmchemsci.com This combination is highly effective for the analysis of complex mixtures and for the definitive identification of compounds like this compound. The retention time in the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum provides its unique fragmentation pattern. The NIST Chemistry WebBook provides GC data for the related compound 1-chloro-2-methoxybenzene. nist.gov

The table below shows typical GC parameters for the analysis of related compounds.

| Compound | Column Type | Carrier Gas | Detector |

| 1-Chloro-2-methoxybenzene | Capillary nist.gov | Helium | Mass Spectrometer (MS) |

| Volatile Organic Compounds | HP-5MS UI capillary | Helium | Mass Spectrometer (MS) cmbr-journal.com |

| Chlorophenols | Not specified | Not specified | Mass Spectrometer (MS) asianpubs.org |

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-Chloro-2-(methoxymethoxy)benzene is a critical first step towards its broader application. While traditional methods like the Williamson ether synthesis provide a foundational approach, future research should focus on more sustainable and atom-economical alternatives.

A primary route for the synthesis of this compound involves the protection of 2-chlorophenol (B165306) with methoxymethyl chloride (MOM-Cl). francis-press.combyjus.commasterorganicchemistry.comresearchgate.netlibretexts.org This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Chlorophenol | Methoxymethyl chloride (MOM-Cl), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | This compound |

Future research should aim to improve upon this method by exploring greener alternatives. This could involve the use of phase-transfer catalysts to minimize the use of organic solvents or the development of catalytic methods that avoid the use of stoichiometric amounts of strong bases. researchgate.net Investigating the use of solid-supported reagents or flow chemistry could also lead to more sustainable and scalable synthetic protocols.

Exploration of New Reactivity Modes and Catalytic Transformations

The unique electronic and steric properties of this compound make it a compelling substrate for exploring new modes of reactivity and developing novel catalytic transformations. The interplay between the electron-withdrawing chloro group and the electron-donating, yet sterically demanding, methoxymethoxy group can lead to unique regioselectivity and reactivity patterns.

The presence of the chlorine atom makes the compound a suitable candidate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon bonds. uwindsor.caresearchgate.net The methoxymethoxy group, while primarily a protecting group, can influence the reactivity of the aromatic ring through its electronic and steric effects. acs.org The ortho-position of the MOM group could direct metallation reactions, providing a handle for further functionalization. wku.edu

Future investigations should focus on systematically exploring the reactivity of this compound in a range of catalytic systems. This includes examining its performance in modern cross-coupling reactions that utilize earth-abundant metal catalysts, as well as in photoredox and electrochemical transformations. rsc.org Understanding how the MOM group influences the stability and reactivity of organometallic intermediates will be crucial for designing new catalytic cycles.

Expanding Applications in Complex Molecular Synthesis

The potential of this compound as a versatile building block in the total synthesis of complex natural products and medicinally relevant molecules is a significant area for future exploration. The ability to selectively functionalize the aromatic ring at different positions, combined with the straightforward deprotection of the MOM group to reveal a phenol (B47542), makes this compound a valuable synthon.

For instance, the chloro- and methoxy-substituted aromatic core could serve as a precursor for the synthesis of various pharmaceutical intermediates and other fine chemicals. mdpi.com The phenolic moiety, once deprotected, can participate in a wide range of reactions, including etherification, esterification, and the formation of heterocyclic systems.

A key research direction will be the strategic incorporation of this compound into the retrosynthetic analysis of complex target molecules. Its utility could be demonstrated in the synthesis of natural products containing a substituted phenolic core or in the development of novel analogues of existing drugs.

Advanced Computational Studies for Rational Design and Mechanistic Insights

Advanced computational studies, particularly using Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and potential applications of this compound. nih.govresearchgate.netrsc.orgnih.govresearchgate.net These theoretical investigations can guide experimental work by predicting reaction outcomes, elucidating reaction mechanisms, and identifying promising avenues for further research.

DFT calculations can be employed to understand the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and charge distribution. nih.govresearchgate.net This information can help to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Furthermore, computational modeling can be used to study the transition states and reaction pathways of various catalytic transformations involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity. rsc.orgnih.gov

Future computational work should focus on building accurate models for the catalytic cycles in which this compound participates. This includes studying the interaction of the substrate with various metal catalysts and ligands to rationally design more efficient and selective catalytic systems.

Table 2: Key Computational Parameters for Future Investigation

| Computational Method | Parameter to Investigate | Rationale |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels | Predict reactivity and electronic transitions |

| DFT | Molecular Electrostatic Potential (MEP) | Identify sites for electrophilic and nucleophilic attack |

| Transition State Theory | Reaction energy barriers | Elucidate reaction mechanisms and predict kinetics |

| Molecular Dynamics (MD) | Conformational analysis | Understand steric effects on reactivity |

By systematically pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel synthetic methodologies and the efficient construction of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-2-(methoxymethoxy)benzene, and how can purity be validated?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, boronic acid intermediates (e.g., 3-(methoxymethoxy)phenylboronic acid) can be used in Suzuki-Miyaura cross-coupling reactions with chlorobenzene derivatives . Post-synthesis, purity is validated via <sup>19</sup>F NMR (for fluorinated analogs) or LC-MS, with yields optimized by controlling reaction temperature and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Stability studies should include accelerated degradation tests under heat, light, and humidity. Analytical techniques like HPLC and GC-MS monitor decomposition products. For instance, analogs such as 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene show sensitivity to hydrolysis, suggesting similar stability concerns for methoxymethoxy groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation, FT-IR for functional group analysis (e.g., C-O-C stretching at ~1100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For halogenated analogs, <sup>19</sup>F NMR is critical in tracking fluorinated byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Computational studies (DFT) can predict electron density distribution. Experimental validation involves comparing reaction rates with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., chloro) substituents. For example, methoxymethoxy groups may enhance nucleophilic aromatic substitution due to increased ring activation .

Q. What are the challenges in resolving enantiomeric impurities in derivatives of this compound?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can separate enantiomers. For analogs like (R)-(-)-2-Methoxy-2-phenylacetic acid, >97% enantiomeric excess was achieved via chiral resolution techniques .

Q. Can this compound act as a precursor for bioactive molecules targeting oxidative stress pathways?

- Methodology : Structural analogs like (E)-1-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene have shown antioxidant activity in PC12 cells (2.5–1.0 µM) by modifying KEAP1 cysteine residues . Similar derivatives could be synthesized and tested via in vitro ROS scavenging assays.

Key Research Considerations

- Contradictions in Data : While halogenated analogs (e.g., 1-chloro-4-(trifluoromethyl)benzene) show moderate yields (~50%) in trifluoromethoxylation , methoxymethoxy derivatives may require optimized protecting-group strategies to prevent hydrolysis .

- Analytical Pitfalls : Overlapping NMR signals for methoxymethoxy and aromatic protons necessitate 2D NMR (e.g., HSQC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.